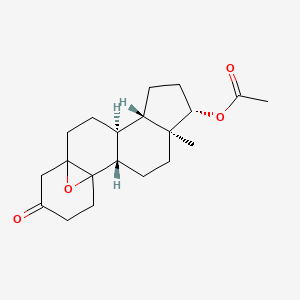

3-Oxo-5,10-epoxyestran-17-yl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Oxo-5,10-epoxyestran-17-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C20H28O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Oxo-5,10-epoxyestran-17-yl acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as selective acetylation, epoxidation, or oxidation of steroid precursors. Critical parameters include temperature control (e.g., maintaining inert atmospheres to prevent side reactions) and solvent selection to enhance stereochemical outcomes. Automated reactors with real-time monitoring can improve reproducibility and efficiency during scale-up. Reaction progress should be tracked via TLC or HPLC, and intermediates purified using column chromatography .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure, including the epoxy and acetyloxy groups, to confirm stereochemistry. Use Cremer-Pople puckering coordinates to quantify ring conformation deviations (e.g., cyclopentane or cyclohexane puckering) .

- NMR spectroscopy : Assign proton and carbon signals using ¹H-¹H COSY, HSQC, and HMBC to verify functional groups and substituent positions.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns via HRMS or ESI-MS.

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH, temperature, or light. Monitor degradation kinetics using HPLC-UV or LC-MS. For hydrolytic stability, incubate in buffered solutions (pH 1–13) and quantify intact compound over time. Report degradation products and propose stabilization strategies (e.g., lyophilization or inert storage) .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported enzymatic activity data involving this compound?

- Methodological Answer : Contradictions may arise from differences in enzyme sources (e.g., species-specific isoforms) or assay conditions (e.g., phosphate buffer vs. Tris-HCl). To resolve:

- Standardize assays : Use purified enzymes (e.g., recombinant 3-oxo-5α-steroid dehydrogenases) and control cofactors (NAD+/NADH).

- Evaluate phosphorylation states : Test enzyme activity with phosphatase inhibitors (e.g., dextran sulfate) or kinase activators (c-AMP) to assess post-translational modifications .

- Statistical validation : Apply ANOVA or mixed-effects models to compare datasets and identify confounding variables.

Q. What strategies are effective for studying the compound’s interaction with steroid hormone receptors?

- Methodological Answer :

- Radioligand binding assays : Use tritiated or fluorescent derivatives to measure binding affinity (Kd) and competitive inhibition against endogenous ligands.

- Crystallography/molecular docking : Resolve receptor-ligand complexes to identify key binding residues (e.g., hydrogen bonds with acetyloxy groups).

- Functional assays : Transfect cells with receptor-specific reporters (e.g., luciferase) to quantify transcriptional activation/inhibition .

Q. How can researchers investigate the compound’s role in lipid metabolism or membrane dynamics?

- Methodological Answer :

- Isotopic labeling : Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled analogs to track incorporation into lipid bilayers using NMR or mass spectrometry.

- Membrane fluidity assays : Use fluorescence polarization with DPH probes to measure changes in lipid order.

- Gene knockout models : Compare lipid profiles (e.g., via LC-MS lipidomics) in wild-type vs. CRISPR-modified cells lacking specific metabolic enzymes .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values.

- QSAR modeling : Apply machine learning (e.g., Random Forest or SVM) to correlate structural descriptors (e.g., LogP, polar surface area) with activity. Validate models via cross-validation or external test sets .

Q. How should crystallographic data be analyzed to resolve ambiguities in ring conformation?

- Methodological Answer : Use software like SHELXL for refinement. Apply Cremer-Pople parameters to quantify puckering amplitudes (θ) and phase angles (φ) for non-planar rings. Compare with literature values for similar steroids to identify outliers .

Q. Ethical & Reporting Standards

Q. What guidelines ensure reproducibility in studies involving this compound?

- Methodological Answer :

属性

分子式 |

C20H28O4 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC 名称 |

[(2S,5S,6S,9S,10S)-5-methyl-15-oxo-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadecan-6-yl] acetate |

InChI |

InChI=1S/C20H28O4/c1-12(21)23-17-4-3-15-14-6-9-19-11-13(22)5-10-20(19,24-19)16(14)7-8-18(15,17)2/h14-17H,3-11H2,1-2H3/t14-,15-,16-,17-,18-,19?,20?/m0/s1 |

InChI 键 |

KEMFSPTYPOTLGN-QAFAMXTMSA-N |

手性 SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC45C3(O4)CCC(=O)C5)C |

规范 SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |

同义词 |

3-keto-5,10-epoxy-nor-19-methylandrostane-17-acetate keto-epoxy-Me-androstane acetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。